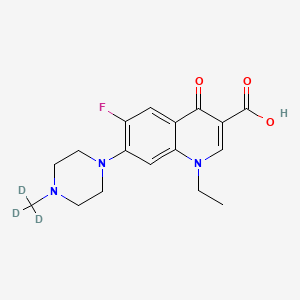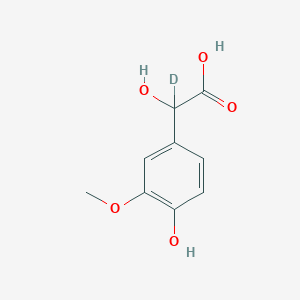
Pefloxacin-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pefloxacin-d3: is a deuterium-labeled derivative of pefloxacin, a synthetic broad-spectrum fluoroquinolone antibacterial agent. Pefloxacin is known for its efficacy against a variety of gram-negative and gram-positive bacteria. The deuterium labeling in this compound is primarily used for research purposes, particularly in pharmacokinetic and metabolic studies, due to its ability to act as a tracer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pefloxacin-d3 involves the incorporation of deuterium atoms into the pefloxacin molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the condensation of pefloxacin acid hydrazide with various aldehydes using conventional or solvent-free microwave irradiation methods .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The production involves multiple steps, including the preparation of intermediates, purification, and quality control to meet research-grade standards .
Analyse Des Réactions Chimiques
Types of Reactions: Pefloxacin-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability, degradation, and interaction with other molecules.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as 4,4′-azobis(4-cyanopentanoic acid) (ACVA).
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride under mild conditions.
Substitution: Substitution reactions often involve nucleophilic reagents that replace specific functional groups within the molecule.
Major Products Formed: The major products formed from these reactions include various degradation products that retain some antibacterial activity. For instance, oxidation products of this compound have been shown to maintain antibacterial properties against Escherichia coli .
Applications De Recherche Scientifique
Chemistry: Pefloxacin-d3 is used in chemical research to study the behavior of fluoroquinolones under different conditions. Its deuterium labeling allows for precise tracking and analysis using techniques such as mass spectrometry.
Biology: In biological research, this compound is employed to investigate the metabolic pathways and pharmacokinetics of fluoroquinolones. It helps in understanding how these compounds are absorbed, distributed, metabolized, and excreted in living organisms .
Medicine: this compound is used in medical research to study the efficacy and safety of fluoroquinolone antibiotics. It aids in the development of new antibacterial agents and in the assessment of drug interactions and side effects .
Industry: In the industrial sector, this compound is utilized for quality control and validation of analytical methods. It serves as a standard for calibrating instruments and ensuring the accuracy of measurements in pharmaceutical manufacturing .
Mécanisme D'action
The bactericidal action of Pefloxacin-d3, like pefloxacin, results from its interference with the activity of bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are crucial for the transcription and replication of bacterial DNA. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death .
Comparaison Avec Des Composés Similaires
Ciprofloxacin: Another fluoroquinolone with similar antibacterial properties but different pharmacokinetic profiles.
Norfloxacin: Known for its use in treating urinary tract infections, it shares a similar mechanism of action.
Ofloxacin: Used for a broader range of infections, it also inhibits DNA gyrase and topoisomerase IV.
Uniqueness: Pefloxacin-d3’s uniqueness lies in its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it an excellent tracer for studying metabolic pathways and drug interactions without altering the compound’s biological activity .
Conclusion
This compound is a valuable compound in scientific research due to its deuterium labeling, which allows for precise tracking and analysis. Its synthesis involves specific methods to incorporate deuterium, and it undergoes various chemical reactions that are crucial for understanding its stability and interactions. This compound finds applications in chemistry, biology, medicine, and industry, making it a versatile tool for researchers. Its mechanism of action and comparison with similar compounds highlight its importance in the study of fluoroquinolone antibiotics.
Propriétés
Formule moléculaire |
C17H20FN3O3 |
|---|---|
Poids moléculaire |
336.38 g/mol |
Nom IUPAC |
1-ethyl-6-fluoro-4-oxo-7-[4-(trideuteriomethyl)piperazin-1-yl]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H20FN3O3/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21/h8-10H,3-7H2,1-2H3,(H,23,24)/i2D3 |
Clé InChI |
FHFYDNQZQSQIAI-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)CC)F |
SMILES canonique |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-4-(3-bromophenyl)-1,3-thiazole-2-carboxamide](/img/structure/B12421786.png)


amino]propanoate-d3 Hydrochloride](/img/structure/B12421826.png)








![1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine](/img/structure/B12421871.png)

